ADP beta-D-glucoside

Description

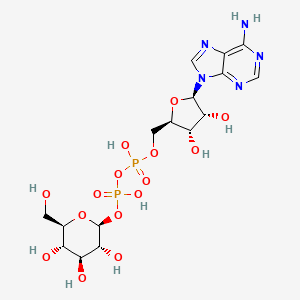

Structure

2D Structure

Properties

Molecular Formula |

C16H25N5O15P2 |

|---|---|

Molecular Weight |

589.3 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C16H25N5O15P2/c17-13-7-14(19-3-18-13)21(4-20-7)15-11(26)9(24)6(33-15)2-32-37(28,29)36-38(30,31)35-16-12(27)10(25)8(23)5(1-22)34-16/h3-6,8-12,15-16,22-27H,1-2H2,(H,28,29)(H,30,31)(H2,17,18,19)/t5-,6-,8-,9-,10+,11-,12-,15-,16+/m1/s1 |

InChI Key |

WFPZSXYXPSUOPY-ULUVALKVSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N |

Origin of Product |

United States |

Enzymatic Synthesis and Biosynthetic Pathways of Adp Beta D Glucoside

Identification of Putative Biosynthetic Precursors and Substrates

The established biosynthetic route for ADP-beta-D-glucoside originates from glucose 6-phosphate (G6P), a central molecule in cellular metabolism. The synthesis requires the following key precursors and substrates:

Glucose 6-phosphate (G6P): The initial carbohydrate source. Current time information in Општина Приштина, XK.

β-D-glucose-1-phosphate (β-G1P): A critical intermediate formed from G6P. Current time information in Општина Приштина, XK.

Adenosine (B11128) triphosphate (ATP): Serves as the donor of the adenosine monophosphate (AMP) moiety in the final activation step. Current time information in Општина Приштина, XK.

The pathway proceeds sequentially, with G6P first being converted to β-G1P, which then serves as the direct substrate for adenylylation. Current time information in Општина Приштина, XK.

Characterization of Glycosyltransferases and Nucleotidyltransferases Involved in ADP Beta-D-Glucoside Formation

Two key enzymes from the apramycin (B1230331) (apr) gene cluster are responsible for the synthesis of ADP-beta-D-glucoside. Current time information in Општина Приштина, XK. A third enzyme, a glycosyltransferase, is then responsible for utilizing this activated sugar.

AprJ (Phosphomutase): This enzyme catalyzes the initial isomerization step, converting glucose 6-phosphate (G6P) into β-D-glucose-1-phosphate (β-G1P). Current time information in Општина Приштина, XK.

AprK (Nucleotidyltransferase): This enzyme performs the crucial activation step. It catalyzes a nucleotidylyl transfer reaction, joining β-G1P with AMP (from ATP) to produce ADP-beta-D-glucose. Current time information in Општина Приштина, XK.

AprO (Glycosyltransferase): This enzyme belongs to the glycoside hydrolase family 65. It utilizes the newly formed NDP-β-d-glucose as a sugar donor to form an 8′,1″-O-glycosidic linkage, a key step in the subsequent synthesis of apramycin. Current time information in Општина Приштина, XK.

The enzymes in this pathway exhibit high substrate specificity, ensuring the correct formation of the β-anomer of ADP-glucose.

AprJ: This phosphomutase facilitates the equilibrium between G6P and β-G1P. Current time information in Општина Приштина, XK.

AprK: The nucleotidyltransferase AprK demonstrates remarkable selectivity. Experimental analysis shows that it exclusively recognizes β-D-glucose-1-phosphate (β-G1P) as its sugar phosphate (B84403) substrate. When tested with other isomers such as α-D-glucose-1-phosphate (α-G1P) or glucose 6-phosphate (G6P), the adenylylation reaction to form ADP-glucose does not occur. Current time information in Општина Приштина, XK. This specificity is critical for producing the rare β-d-sugar nucleotide.

AprO: This glycosyltransferase is specific for the activated NDP-β-d-glucose (or its aminated derivative), highlighting the importance of the preceding synthesis steps. Current time information in Општина Приштина, XK.

While comprehensive kinetic data for all enzymes in the pathway are not fully detailed in the literature, key parameters for the initial step have been determined. The reaction catalyzed by the phosphomutase AprJ, which converts G6P to β-G1P, has an equilibrium constant (Keq) that dictates the direction of the reaction.

| Enzyme | Reaction | Parameter | Value | Note |

|---|---|---|---|---|

| AprJ | Glucose 6-phosphate ⇌ β-D-glucose-1-phosphate | Keq | 0.031 | The equilibrium is biased toward the substrate, G6P. Current time information in Општина Приштина, XK. |

| AprK | β-D-glucose-1-phosphate + ATP → ADP-β-D-glucose + PPi | Km, Vmax | Not Reported | Catalyzes the nucleotidylyl transfer. |

Genetic and Molecular Regulation of this compound Biosynthetic Enzymes

The genes encoding the enzymes required for ADP-beta-D-glucoside synthesis, namely aprJ, aprK, and aprO, are located within the apramycin biosynthetic gene cluster (apr cluster) . Current time information in Општина Приштина, XK.nih.gov The organization of biosynthetic genes into a single cluster is a common strategy in bacteria that allows for coordinated expression of all enzymes needed for a specific metabolic pathway. pnas.org

While the clustered nature of these genes strongly implies a sophisticated co-regulatory mechanism, such as a polycistronic transcript, the specific molecular details of this regulation have not been fully elucidated. The precise transcription factors, environmental signals, or feedback inhibition loops that control the expression of the apr cluster and, consequently, the synthesis of ADP-beta-D-glucoside, remain an area for further investigation.

In Vitro Reconstitution of this compound Biosynthesis

The enzymatic synthesis of ADP-beta-D-glucoside has been successfully demonstrated through in vitro reconstitution. Current time information in Општина Приштина, XK. In a one-pot reaction, researchers combined the purified enzymes, AprJ and AprK, with the necessary substrates.

The reaction mixture included:

Glucose 6-phosphate (G6P) as the starting precursor.

Adenosine triphosphate (ATP) as the energy source and AMP donor.

Purified His-tagged AprJ enzyme.

Purified His-tagged AprK enzyme.

Appropriate cofactors such as MgCl₂.

Metabolism and Catabolism of Adp Beta D Glucoside

Hydrolytic Enzymes and Glucosidases Acting on ADP Beta-D-Glucoside

The primary route for the catabolism of ADP-glucose involves its hydrolytic breakdown by a specific class of enzymes known as nucleotide-sugar pyrophosphatases. nih.gov

In Escherichia coli, a key enzyme identified in this process is ADP-sugar pyrophosphatase (ASPPase), which is a member of the Nudix (nucleoside diphosphate (B83284) linked to moiety X) hydrolase superfamily. nih.gov This enzyme catalyzes the hydrolysis of the pyrophosphate bond in ADP-glucose, yielding AMP and glucose-1-phosphate. nih.govwikipedia.org

Reaction Catalyzed by ADP-sugar Pyrophosphatase: ADP-glucose + H₂O ⇌ AMP + α-D-glucose 1-phosphate wikipedia.org

The activity of ASPPase in E. coli is inversely correlated with the intracellular glycogen (B147801) content, suggesting its role in regulating the flow of carbon. nih.gov When glucose is scarce, increased ASPPase activity can break down ADP-glucose, preventing glycogen synthesis and making the glucose moiety available for immediate energy production through glycolysis. nih.gov Enzymes with similar ADP-sugar pyrophosphatase activity have been found in various organisms, highlighting this as a conserved mechanism for regulating nucleotide-sugar levels. wikipedia.org

While the term "glucosidase" is in the section title, the primary hydrolytic enzymes acting on ADP-glucose are pyrophosphatases that cleave the pyrophosphate linkage rather than the glycosidic bond. nih.govwikipedia.org Beta-glucosidases are a broad class of enzymes that hydrolyze terminal, non-reducing β-D-glucosyl residues from glycosides and oligosaccharides. nih.govsigmaaldrich.com They are classified into several glycoside hydrolase (GH) families based on sequence similarity. nih.gov However, their documented substrates are typically molecules like cellobiose, cyanogenic glucosides, or phytohormone conjugates, and there is limited evidence of them acting directly on nucleotide sugars like ADP-beta-D-glucoside. nih.govnih.gov The catabolism of ADP-glucose is therefore dominated by the action of pyrophosphatases.

| Enzyme | EC Number | Organism Example | Substrate | Products | Metabolic Role |

|---|---|---|---|---|---|

| ADP-sugar pyrophosphatase (ASPPase) | 3.6.1.21 | Escherichia coli | ADP-glucose | AMP + Glucose-1-phosphate | Regulates glycogen biosynthesis by hydrolyzing the precursor molecule. nih.gov |

Phosphorylation and Dephosphorylation Events Involving this compound

The catabolism of ADP-glucose is intrinsically linked with cellular phosphorylation and dephosphorylation reactions, which are fundamental to energy transfer and signaling. wikipedia.org These events primarily concern the products of ADP-glucose hydrolysis rather than the intact molecule itself.

Phosphorylation of the Adenosine (B11128) Moiety: Following the hydrolysis of ADP-glucose to AMP and glucose-1-phosphate, the AMP molecule enters the cell's adenylate pool. nih.govwikipedia.org To be reutilized as an energy currency, AMP must be phosphorylated. This occurs in two sequential steps:

AMP to ADP: Adenylate kinase catalyzes the transfer of a phosphate (B84403) group from ATP to AMP, yielding two molecules of ADP (AMP + ATP ⇌ 2 ADP).

ADP to ATP: The resulting ADP is then phosphorylated to ATP. This is a central process in energy metabolism, driven by two main mechanisms:

Substrate-level phosphorylation: A phosphate group is directly transferred from a high-energy substrate to ADP, as seen in glycolysis and the Krebs cycle. sigmaaldrich.comwikipedia.org

Oxidative phosphorylation: The majority of ATP is generated in the mitochondria, where the energy from the oxidation of nutrients (like NADH produced during glycolysis) is used to create a proton gradient that drives ATP synthase to phosphorylate ADP. sigmaaldrich.compharmacy180.com

Dephosphorylation Events: Dephosphorylation is the removal of a phosphate group by hydrolysis, often catalyzed by phosphatases. wikipedia.org In the context of ADP-glucose catabolism, the reverse reaction of phosphorylation, the hydrolysis of ATP to ADP and inorganic phosphate (Pi), releases energy to power countless cellular processes. khanacademy.org While there is no direct dephosphorylation of the intact ADP-glucose molecule as a primary catabolic step, the regulation of the enzymes involved in its metabolism can be controlled by phosphorylation. For instance, the activity of ADP-glucose pyrophosphorylase, the enzyme that synthesizes ADP-glucose, can be modulated by phosphorylation in some plant species, which in turn affects the availability of ADP-glucose for catabolism. frontiersin.org

Metabolic Fate of Glucosyl and ADP Moieties Derived from this compound

The breakdown of ADP-glucose releases two valuable molecules: a glucosyl unit (as glucose-1-phosphate) and an adenosine monophosphate (AMP) moiety. The cell has dedicated pathways to efficiently utilize both components.

Fate of the Glucosyl Moiety (Glucose-1-Phosphate): Glucose-1-phosphate (G1P) is a key intermediate that can be channeled into several major metabolic pathways:

Entry into Glycolysis: The most direct fate for G1P in energy production is its conversion to glucose-6-phosphate (G6P) by the enzyme phosphoglucomutase. G6P is a primary entry point into glycolysis, a sequence of reactions that breaks it down into pyruvate (B1213749). wikipedia.org This process yields a net amount of ATP and NADH. wikipedia.org

Pentose (B10789219) Phosphate Pathway: Alternatively, G6P can enter the pentose phosphate pathway, which generates NADPH (essential for reductive biosynthesis and antioxidant defense) and precursors for nucleotide synthesis.

Fate of the ADP Moiety (as AMP): The AMP produced from ADP-glucose hydrolysis is recycled back into the cellular energy pool. nih.govwikipedia.org As described previously, adenylate kinase converts AMP into ADP, which is then phosphorylated to ATP. wikipedia.org This regenerated ATP can then be used to power a vast array of cellular functions, including muscle contraction, active transport, and biosynthesis. The ADP molecule itself is an important signaling molecule that can influence metabolic processes. For example, ADP can promote hepatic gluconeogenesis, partly by increasing intracellular NADH levels. nih.gov

| Catabolite | Initial Product of Hydrolysis | Key Converting Enzyme | Subsequent Product | Ultimate Metabolic Fate |

|---|---|---|---|---|

| Glucosyl Moiety | Glucose-1-Phosphate | Phosphoglucomutase | Glucose-6-Phosphate | Entry into Glycolysis or Pentose Phosphate Pathway for energy and biosynthesis. wikipedia.org |

| ADP Moiety | AMP | Adenylate Kinase | ADP | Phosphorylation to ATP via oxidative and substrate-level phosphorylation to serve as cellular energy currency. sigmaaldrich.compharmacy180.com |

Integration of this compound Catabolism into Cellular Energy Metabolism

The catabolism of ADP-glucose is not an isolated process but is tightly woven into the intricate network of cellular energy metabolism. It serves as a critical junction, linking the state of carbon storage (glycogen/starch) with the immediate energetic status of the cell, primarily reflected by the adenylate energy state ([ATP]/[ADP][Pi]). mdpi.comresearchgate.net

The breakdown of ADP-glucose by enzymes like ASPPase provides a mechanism to buffer cellular energy levels. nih.gov When energy demand is high and ATP levels drop (leading to a relative increase in ADP and AMP), the catabolism of ADP-glucose can be favored. This releases glucose-1-phosphate to fuel glycolysis and subsequent oxidative phosphorylation, replenishing the ATP supply. wikipedia.orgwikipedia.org This regulatory loop ensures that the cell does not commit carbon to storage when it is needed for immediate energy.

Furthermore, the products of ADP-glucose catabolism directly influence energy-producing pathways. The resulting ADP stimulates ATP synthase activity, while the NADH produced from the subsequent glycolysis of the glucose moiety is a primary substrate for the electron transport chain. pharmacy180.comnih.gov The regulation of the total adenine (B156593) nucleotide concentration and the ATP/ADP ratio is paramount, as these molecules act as allosteric regulators for many key metabolic enzymes, thereby controlling the flux through pathways like glycolysis and the citric acid cycle. nih.gov In some organisms, ADP itself can act as a signaling molecule to promote gluconeogenesis, demonstrating the multi-layered integration of this nucleotide into central carbon metabolism. nih.gov

In essence, the catabolism of ADP-glucose represents a dynamic control point. It allows cells to toggle between carbon storage and energy generation, ensuring metabolic flexibility and the maintenance of energy homeostasis in response to changing environmental or cellular conditions. nih.govmdpi.com

Biological Roles and Functional Mechanisms of Adp Beta D Glucoside

Role as a Glucosyl Donor in Glycosylation Reactions

ADP-glucose is a high-energy molecule that functions as a key glucosyl donor in glycosylation reactions, which involve the transfer of a glucose unit to an acceptor molecule. This role is fundamental to the synthesis of α-1,4-glucans, which are polymers of glucose linked by α-1,4-glycosidic bonds. wikipedia.orgnih.gov

The synthesis of starch in plants and glycogen (B147801) in bacteria are the most prominent examples of pathways that utilize ADP-glucose as the activated glucosyl donor. wikipedia.orgjci.orgnih.gov In these processes, enzymes known as synthases catalyze the transfer of the glucose moiety from ADP-glucose to the non-reducing end of a growing glucan chain. nih.govnih.gov This reaction elongates the polysaccharide chain by one glucose unit and releases ADP as a byproduct. nih.govyoutube.com

The general reaction catalyzed by these synthases is: (1,4-α-D-glucosyl)n + ADP-glucose → (1,4-α-D-glucosyl)n+1 + ADP nih.gov

This transfer is a crucial step in building up the large polysaccharide structures of starch and glycogen, which serve as the primary long-term energy reserves in plants and many bacteria, respectively. wikipedia.orggenecards.org

Involvement as a Substrate or Product in Specific Enzymatic Reactions

ADP-glucose is centrally positioned in specific metabolic pathways, acting as either a key substrate for biosynthesis or a product of an activation reaction.

ADP-glucose as a Product:

The synthesis of ADP-glucose is a critical regulatory point in polysaccharide synthesis. wikipedia.orgfrontiersin.org It is primarily produced from glucose-1-phosphate (G1P) and adenosine (B11128) triphosphate (ATP) in a reversible reaction catalyzed by the enzyme ADP-glucose pyrophosphorylase (AGPase) . nih.govresearchgate.net

The reaction is as follows: ATP + Glucose-1-Phosphate ⇌ ADP-glucose + Pyrophosphate (PPi) wikipedia.orgnih.gov

Although this reaction is reversible in vitro, within the cell, it is driven in the direction of ADP-glucose synthesis by the subsequent hydrolysis of pyrophosphate (PPi) into two molecules of inorganic phosphate (B84403) (Pi) by the enzyme inorganic pyrophosphatase. This removal of a product makes the formation of ADP-glucose an essentially irreversible process in vivo. wikipedia.orgresearchgate.net

ADP-glucose as a Substrate:

Once synthesized, ADP-glucose serves as the specific glucosyl donor substrate for several classes of enzymes:

Starch Synthases (SS): In plants, multiple isoforms of starch synthase use ADP-glucose to elongate both amylose (B160209) and amylopectin (B1267705) chains, the two components of the starch granule. nih.govyoutube.comwikipedia.org

Glycogen Synthases (GS): In most bacteria, glycogen synthase specifically utilizes ADP-glucose to build glycogen reserves. wikipedia.orgnih.gov This contrasts with glycogen synthesis in animals and fungi, which primarily uses UDP-glucose. wikipedia.org

ADP-glucose Phosphorylase: Research in Arabidopsis thaliana has identified an enzyme, ADP-glucose phosphorylase, that catalyzes the breakdown of ADP-glucose. It acts as an adenylyltransferase, using ADP-glucose as the donor substrate and phosphate as the acceptor to produce ADP and glucose-1-phosphate. researchgate.net

Adenosine Diphosphate (B83284) Sugar Pyrophosphatase (ASPP): An enzyme found in Escherichia coli, ASPP, can hydrolytically cleave ADP-glucose to produce AMP and glucose-1-phosphate. researchgate.net

ADP-specific Glucokinase (ADPGK): While not directly using ADP-glucose, this enzyme is relevant to the ADP/AMP part of the molecule. It catalyzes the phosphorylation of glucose using ADP as the phosphate donor, producing glucose-6-phosphate and AMP. nih.gov

Below is a table summarizing the key enzymatic reactions involving ADP-glucose.

| Enzyme Name | Role of ADP-glucose | Reaction Substrates | Reaction Products | Organism Type |

| ADP-glucose Pyrophosphorylase (AGPase) | Product | ATP, Glucose-1-Phosphate | ADP-glucose, Pyrophosphate | Bacteria, Plants wikipedia.orgnih.gov |

| Starch Synthase (SS) | Substrate | ADP-glucose, (α-1,4-glucan)n | ADP, (α-1,4-glucan)n+1 | Plants nih.govyoutube.com |

| Glycogen Synthase (GS) | Substrate | ADP-glucose, (α-1,4-glucan)n | ADP, (α-1,4-glucan)n+1 | Bacteria wikipedia.orgnih.gov |

| ADP-glucose Phosphorylase | Substrate | ADP-glucose, Phosphate | ADP, Glucose-1-Phosphate | Plants (Arabidopsis) researchgate.net |

| Adenosine Diphosphate Sugar Pyrophosphatase (ASPP) | Substrate | ADP-glucose, H₂O | AMP, Glucose-1-Phosphate | Bacteria (E. coli) researchgate.net |

Potential Role in Cellular Signaling and Regulatory Networks

Beyond its direct role in polysaccharide synthesis, the metabolism of ADP-glucose is integrated with cellular signaling and regulatory networks, primarily through its connection to the pool of adenine (B156593) nucleotides.

The synthesis and consumption of ADP-glucose are tightly linked to the energy status of the cell, which is often reflected in the relative concentrations of adenine nucleotides (ATP, ADP, and AMP). wikipedia.org The synthesis of ADP-glucose by AGPase consumes ATP, while its utilization by synthases regenerates ADP. youtube.comresearchgate.net This cycle directly influences the cellular ATP/ADP ratio, a critical parameter in energy homeostasis. nih.gov

The activity of AGPase itself is allosterically regulated by metabolites that signal the cell's energy and carbon status. nih.gov

In oxygenic photosynthesizers like plants and cyanobacteria, AGPase is typically activated by 3-phosphoglycerate (B1209933) (3-PGA), an early product of carbon fixation, and inhibited by inorganic phosphate (Pi), which accumulates when ATP synthesis slows. jci.orgfrontiersin.orgresearchgate.net

In heterotrophic bacteria, the activators are often intermediates of glycolysis, such as fructose-1,6-bisphosphate in E. coli. wikipedia.orgnih.gov

This regulation ensures that the synthesis of storage polysaccharides occurs only when there is a surplus of carbon and energy. By linking the synthesis of a storage molecule to the central energy-sensing pathways, cells can efficiently manage resources, preventing futile cycles and ensuring that energy is stored only when metabolic needs are met. The production of ADP from the starch synthase reaction can also influence other metabolic processes; for example, in some archaea, an ADP-dependent glucokinase uses ADP to phosphorylate glucose, directly linking glucose utilization to the availability of ADP. nih.gov

The potential for ADP-glucose and its derivatives to interact with cellular signaling machinery extends to purinergic receptors and specific transporters.

Transporters: The transport of ADP-glucose across membranes is a critical aspect of its function, particularly in plants. In the endosperm of cereals, most of the ADP-glucose used for starch synthesis is produced in the cytosol and then imported into the amyloplasts (the starch-storing organelles). This import is mediated by a specific ADP-glucose transporter , which is an adenylate translocator that exchanges cytosolic ADP-glucose for plastidial ADP or AMP. A similar adenylate translocator capable of transporting ADP-glucose has also been identified in the envelope of spinach chloroplasts, suggesting a mechanism for coupling cytosolic ADP-glucose production with plastidial starch synthesis. The polypeptide responsible for this transport has been identified as an integral membrane protein.

Purinergic Receptors: Purinergic receptors are a family of cell surface receptors that respond to extracellular nucleotides like ATP and ADP, mediating a wide range of physiological responses. wikipedia.orgnih.gov While there is no direct evidence that ADP-glucose itself is a primary agonist for the main ADP-sensitive P2Y receptors (P2Y1, P2Y12, and P2Y13), its metabolism is directly linked to them. The enzymatic breakdown of ADP-glucose by synthases releases ADP, which is a potent agonist for these receptors. nih.gov Therefore, in any system where ADP-glucose might be present extracellularly and metabolized, the resulting ADP could activate purinergic signaling pathways.

Furthermore, the existence of the P2Y14 receptor establishes a precedent for nucleotide sugars acting as signaling molecules. The P2Y14 receptor is activated by UDP-sugars, such as UDP-glucose, and is involved in immune and inflammatory responses. nih.govnih.gov Although ADP-glucose is not a known primary ligand, the function of the P2Y14 receptor demonstrates that cells have mechanisms to recognize and respond to extracellular nucleotide sugars, opening a potential area of investigation for ADP-glucose or its derivatives in signaling. nih.govnih.gov

Comparative Analysis of ADP Beta-D-Glucoside Functions Across Biological Systems (e.g., Prokaryotes vs. Eukaryotes)

The function of ADP-glucose as a glucosyl donor for storage polysaccharide synthesis is conserved between prokaryotes (bacteria) and photosynthetic eukaryotes (plants), but significant differences exist in the structure, regulation, and context of the pathways.

Prokaryotes (Bacteria):

Polysaccharide: Bacteria synthesize glycogen , a highly branched α-glucan similar to amylopectin. wikipedia.orgnih.gov

Enzyme Structure: The key regulatory enzyme, ADP-glucose pyrophosphorylase (AGPase), is typically a homotetramer , composed of four identical subunits encoded by a single gene.

Regulation: Allosteric regulation of AGPase is highly varied and adapted to the specific metabolism of the organism. Activators are typically key intermediates of the central carbon pathway, such as fructose-1,6-bisphosphate (for organisms using the Embden-Meyerhof pathway), or pyruvate (B1213749) and fructose-6-phosphate (B1210287) (for those using the Entner-Doudoroff pathway). wikipedia.org This diversity reflects the wide range of metabolic strategies in the bacterial domain. wikipedia.org

Eukaryotes (Plants):

Polysaccharide: Plants synthesize starch , which is a mixture of the largely linear polymer amylose and the highly branched amylopectin, organized into semi-crystalline granules. wikipedia.org

Enzyme Structure: In plants, AGPase is a more complex heterotetramer , consisting of two different types of subunits (a smaller catalytic subunit and a larger regulatory subunit), which are encoded by separate genes. jci.org This complex structure allows for more nuanced regulatory properties. jci.org

Regulation: In photosynthetic eukaryotes (green algae and higher plants), the regulation of AGPase is highly conserved. It is activated by 3-phosphoglycerate (3-PGA) and inhibited by inorganic phosphate (Pi) . jci.org This links starch synthesis directly to the output of photosynthesis (3-PGA) and the cellular energy charge (indicated by Pi levels). wikipedia.org In some plant tissues, AGPase activity is also subject to redox regulation, providing another layer of control linked to photosynthetic activity. jci.orgfrontiersin.org

It is noteworthy that non-photosynthetic eukaryotes, such as animals and fungi, also synthesize glycogen but utilize UDP-glucose as the glucosyl donor, not ADP-glucose. wikipedia.org This represents a major divergence in the evolution of glycogen metabolism between bacteria and higher eukaryotes. The use of ADP-glucose in both bacteria and plants (which acquired photosynthesis via endosymbiosis of a cyanobacterium) suggests a common evolutionary origin for this specific pathway. wikipedia.orgnih.gov

The comparative table below highlights these key differences.

| Feature | Prokaryotes (e.g., E. coli) | Eukaryotes (Plants) |

| Storage Polysaccharide | Glycogen | Starch (Amylose and Amylopectin) |

| AGPase Structure | Homotetramer (α₄) | Heterotetramer (α₂β₂) |

| Primary Allosteric Activator | Varies (e.g., Fructose-1,6-bisphosphate, Pyruvate) wikipedia.org | 3-Phosphoglycerate (3-PGA) jci.org |

| Primary Allosteric Inhibitor | Varies (e.g., AMP, ADP) wikipedia.org | Inorganic Phosphate (Pi) jci.org |

| Primary Glucosyl Donor | ADP-glucose wikipedia.org | ADP-glucose jci.org |

| Genetic Basis of AGPase | Typically one gene | At least two genes (for large and small subunits) |

Molecular Interactions and Structural Characterization of Adp Beta D Glucoside

Binding Interactions with Enzymes and Other Biomolecules

The interaction of nucleotide sugars with enzymes is fundamental to their biological function. These interactions are defined by the affinity of the binding and the specific ratio in which the molecules associate.

Determination of Binding Affinities and Stoichiometry

The strength of the interaction between a ligand like ADP beta-D-glucoside and a protein is quantified by the equilibrium dissociation constant (K_d), while the molar ratio of the interacting molecules in the resulting complex is known as the stoichiometry. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence spectroscopy are standard methods for determining these parameters.

For instance, studies on related molecules, such as the interaction between adenine (B156593) nucleotides and the enzyme SecA, have utilized such methods to determine binding affinities. In one study, fluorescence-based assays were used to measure the affinity of ADP for both high-affinity and low-affinity nucleotide-binding sites on the enzyme. nih.gov Similarly, multisignal sedimentation velocity experiments can elucidate the stoichiometry of protein complexes by analyzing the sedimentation behavior of the components. nih.gov While specific binding data for this compound is not extensively documented, these methods would be applicable for its characterization.

Table 1: Representative Methods for Determining Binding Parameters This interactive table outlines common biophysical techniques used to measure the affinity and stoichiometry of protein-ligand interactions.

| Method | Parameter Measured | Principle |

| Isothermal Titration Calorimetry (ITC) | K_d, Stoichiometry (n), ΔH, ΔS | Measures the heat released or absorbed during a binding event. |

| Surface Plasmon Resonance (SPR) | K_d, k_on, k_off | Detects changes in refractive index at a sensor surface as a ligand binds to an immobilized protein. |

| Fluorescence Spectroscopy | K_d | Measures changes in the fluorescence properties of a protein (intrinsic) or a label (extrinsic) upon ligand binding. |

| Sedimentation Velocity | Stoichiometry | Measures the rate at which molecules move in response to a centrifugal force, allowing for the determination of complex size and composition. nih.gov |

Mutagenesis Studies of Interacting Protein Residues

Site-directed mutagenesis is a powerful technique used to identify key amino acid residues involved in ligand binding and catalysis. mdpi.com By systematically replacing specific amino acids in a protein's active site or binding pocket and then measuring the resulting changes in activity or affinity, researchers can map the functional contributions of individual residues.

This approach has been extensively applied to enzymes that interact with related molecules, such as β-glucosidases. For example, mutagenesis of amino acids in the active site channel of Trichoderma reesei β-glucosidase led to mutants with significantly enhanced catalytic efficiency toward the substrate 4-nitrophenyl-β-D-glucopyranoside. nih.gov In another study, site-directed mutation of key residues in the catalytic pocket of Oenococcus oeni β-glucosidase resulted in mutants with increased activity and thermal stability. mdpi.com Similarly, studies on CDP-D-glucose 4,6-dehydratase used mutagenesis to probe the ADP-binding fold, successfully enhancing the enzyme's affinity for NAD+ by altering residues to more closely match the consensus sequence. nih.gov These examples highlight the methodology that could be employed to identify the critical residues in an enzyme's binding pocket for interacting with this compound.

Structural Insights from Co-crystallization and NMR Studies

To understand the precise nature of the interaction between this compound and a protein at an atomic level, structural biology techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Conformational Analysis of this compound in Protein Complexes

The three-dimensional shape, or conformation, of a ligand when bound to its protein target provides crucial information about the mechanism of interaction. X-ray crystallography of a co-crystallized protein-ligand complex can reveal the precise orientation and conformation of the ligand within the binding pocket. For example, the crystal structure of potato tuber ADP-glucose pyrophosphorylase was solved in complex with its product, ADP-glucose, revealing the conformation of the nucleotide sugar in the active site. nih.gov Likewise, the structure of an ADP-dependent glucokinase from Methanocaldococcus jannaschii was determined in complex with glucose and an inhibitor, providing insights into the phosphoryl transfer mechanism. rcsb.org

NMR spectroscopy is another powerful tool for conformational analysis, particularly for studying interactions in solution. nih.govmdpi.com Saturation Transfer Difference (STD) NMR, for instance, can identify which parts of a ligand are in close contact with the protein, effectively mapping the binding epitope. nih.gov These techniques allow for a detailed analysis of the glycosidic bond orientation and the puckering of the glucose ring of a nucleotide sugar when it is part of a protein complex. nih.gov

Identification of Key Structural Determinants for Recognition and Catalysis

Structural data from crystallography and NMR allows for the identification of the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that govern ligand recognition and enzymatic catalysis. The analysis of binding pockets in protein structures is key to understanding these determinants. nih.govmdpi.comacs.org

For instance, the crystal structure of choline (B1196258) kinase from Plasmodium falciparum bound to ADP revealed a hydrophobic pocket lined by specific non-polar residues and key polar residues that form hydrogen bonds with the ligand. mdpi.com In ADP-dependent kinases, structural comparisons have identified conserved motifs and critical residues responsible for binding the sugar and the nucleotide. semanticscholar.org Alanine scanning mutagenesis of an ancestral ADP-dependent kinase, guided by structural data, confirmed that specific residues were critical for fructose-6-phosphate (B1210287) binding, while another residue was found to hinder glucose binding, demonstrating how specific determinants dictate substrate specificity. researchgate.net These approaches are fundamental to pinpointing the structural features within an enzyme that would be responsible for specifically recognizing this compound.

Allosteric Regulation and Conformational Dynamics Mediated by this compound

Allosteric regulation occurs when a molecule binds to a protein at a site distinct from the active site, inducing a conformational change that modulates the protein's activity. wikipedia.orgnumberanalytics.com This mechanism allows for complex control over metabolic pathways. Nucleotides and their derivatives are common allosteric effectors.

While the specific role of this compound as an allosteric modulator is not well-documented, the principles can be understood from related systems. A prime example is the bacterial nucleotidyltransferase RmlA, which is subject to feedback inhibition by rare nucleotide sugars that bind to an allosteric site, thereby regulating glycan assembly. nih.gov Studies on a β-N-acetylhexosaminidase from Akkermansia muciniphila also revealed that its catalytic activity could be enhanced by nucleotides, suggesting a novel allosteric regulatory mechanism. nih.gov

Ligand binding, whether at an active or allosteric site, often induces conformational dynamics, which are changes in the protein's structure over time. nih.govnih.govacs.org These dynamics are essential for enzyme function. The binding of ADP to ADP-dependent glucokinase, for example, is known to induce a large conformational change that closes the structure around the substrates, creating a catalytically competent state. nih.gov The evolution of enzymes is often linked to the development of such ligand-driven conformational changes that activate the protein for catalysis. nih.govacs.org Investigating whether this compound can induce similar conformational dynamics in target proteins would be a key step in understanding its potential regulatory functions.

Advanced Methodologies for the Analysis of Adp Beta D Glucoside

Chromatographic Techniques for Separation and Quantification

Chromatography remains a cornerstone for the analysis of nucleotides and their derivatives. Its strength lies in the physical separation of analytes from a mixture, which is crucial when dealing with structurally similar compounds often present in cellular extracts.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of underivatized sugars and nucleotides, including ADP-glucose. news-medical.net The method's versatility is enhanced by coupling it with various detectors, such as UV-Vis, Charged Aerosol Detector (CAD), or Mass Spectrometry (MS), to achieve the desired selectivity and sensitivity.

Reverse-phase HPLC (RP-HPLC) is a common approach. An isocratic RP-HPLC method has been developed for the simultaneous determination of various nucleotides, including ADP, which is a structural component of ADP-glucose. nih.gov For more complex separations, graphitized carbon columns can be employed to separate monosaccharides, disaccharides, and other related sugars. news-medical.net The choice of column and mobile phase is critical; for instance, a switch from methanol (B129727) to acetonitrile (B52724) in the mobile phase has been shown to significantly shorten analysis time and improve sensitivity for nucleoside di- and triphosphates. nih.gov

Table 1: Examples of HPLC Methodologies for Nucleotide Analysis

| HPLC Mode | Column | Mobile Phase Components | Detector | Application | Reference |

| Reverse Phase (RP-HPLC) | Sunshell C18-WP (2.6 µm) | Acetonitrile, Potassium Phosphate (B84403) Buffer, Tetrabutylammonium Hydroxide | UV (270 nm) | Separation of dNTPs, rNTPs, and ADP | nih.gov |

| Porous Graphitic Carbon | Hypercarb PGC | Acetonitrile, Ammonium Formate | ESI-MS | Analysis of nucleotides and nucleotide sugars | acs.orgnih.gov |

| Anion-Exchange | CarboPac PA-1 | Sodium Hydroxide, Water | Pulsed Amperometric Detector (PAD) | Determination of mono- and disaccharides | news-medical.net |

HPLC-MS/MS analysis has been instrumental in confirming the presence of wild-type levels of ADP-glucose in near-starchless mutants of Arabidopsis thaliana, providing evidence for alternative ADP-glucose biosynthetic pathways. ebi.ac.uk

Ion-Pair Chromatography (IPC), particularly ion-pair reversed-phase HPLC, is a powerful technique for separating charged analytes like ADP-glucose on neutral stationary phases (e.g., C8 or C18). technologynetworks.com This method involves adding an ion-pairing reagent to the mobile phase. technologynetworks.comthermofisher.com The reagent is a large ionic molecule with a hydrophobic region that interacts with the stationary phase and a charged region that forms a neutral ion pair with the oppositely charged analyte. thermofisher.com This neutral pair can then be retained and separated by the reversed-phase column. technologynetworks.com

This technique, sometimes called mobile-phase ion chromatography (MPIC), is particularly useful for separating polar organic acids and bases. technologynetworks.comthermofisher.com The selectivity of the separation is primarily controlled by the type and concentration of the ion-pairing reagent and the organic solvent in the mobile phase. thermofisher.com An optimized ion-pair reversed-phase HPLC method using an Inertsil ODS-4 column successfully separated a complex mixture of eight nucleotide sugars and twelve nucleotides. oup.com This demonstrates the technique's capability to resolve structurally similar compounds within a single chromatographic run. oup.com A simple and rapid ion-pair RP-HPLC method has also been developed for the simultaneous determination of ATP, ADP, AMP, and ADP-ribose, among other related compounds, in human erythrocytes. nih.gov

Table 2: Common Ion-Pairing Reagents for Nucleotide Analysis

| Reagent Type | Example | Target Analytes |

| Quaternary Amines | Tetrabutylammonium (TBA) hydroxide | Anions (e.g., nucleotides, carboxylates) |

| Alkylamines | Trialkylamines | Anions (e.g., oligonucleotides) |

| Perfluorinated Carboxylic Acids | Trifluoroacetic acid (TFA) | Cations (e.g., peptides) |

Spectroscopic Techniques for Structural and Quantitative Analysis

Spectroscopic methods are indispensable for elucidating the precise molecular structure of ADP-glucose and for its quantification, often in conjunction with chromatographic separation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of biomolecules. iosrjournals.org It provides detailed information about the type, number, and connectivity of atoms within a molecule. iosrjournals.org For ADP-glucose, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to confirm its identity and purity.

1D ¹H NMR spectra can provide a fingerprint of the molecule, and a ¹H spectrum of purified ADP-[¹³C U]-glucose has demonstrated a high degree of purity. researchgate.net 2D NMR experiments, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), are used to assign specific proton and carbon signals, confirming the covalent linkages between the adenosine (B11128), diphosphate (B83284), and glucose moieties. researchgate.net Such analyses were critical in a study of starch synthase, where ¹³C-NMR was used to distinguish between free anomeric carbons and those bound in α-(1→4) glycoside bonds, confirming that new glucose units were added to the non-reducing end of the growing chain. researchgate.net

Table 3: Representative NMR Data for Glucose Moiety

| Technique | Nucleus | Application |

| 1D NMR | ¹H | Purity assessment, structural fingerprinting researchgate.net |

| 2D ¹H-¹³C HSQC | ¹H, ¹³C | Assignment of proton and carbon signals, connectivity analysis researchgate.net |

| 2D COSY | ¹H | Proton-proton correlation, scalar coupling information iosrjournals.org |

| ¹³C NMR | ¹³C | Identification of carbon environments (e.g., anomeric carbons) researchgate.net |

Mass Spectrometry (MS) and Tandem MS for Identification and Flux Analysis

Mass Spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio of ions, allowing for precise mass determination and identification of molecules. When coupled with liquid chromatography (LC-MS), it becomes a robust tool for quantifying specific analytes in complex mixtures. acs.org

Tandem mass spectrometry (MS/MS) adds another layer of specificity. In MS/MS, a precursor ion corresponding to the molecule of interest (e.g., ADP-glucose) is selected, fragmented, and the resulting product ions are analyzed. youtube.comnih.gov This fragmentation pattern is unique to the molecule's structure and can be used for definitive identification, even in the presence of isobaric interferences. nih.gov For instance, Electrospray Ionization (ESI)-MS/MS was used to trace ¹³C-labeled glucose units in a study of starch synthase, providing direct evidence for the elongation mechanism. researchgate.net The fragmentation of an ADP-ribosylated peptide in CID-MS/MS has been shown to produce a diagnostic ion at m/z 348, corresponding to a fragment of the ADP-ribose moiety. nih.gov While ESI can sometimes induce fragmentation of ATP into ADP, this effect is typically minimal (around 1.3%) but may need to be considered for precise ADP quantification. nih.gov

Metabolic flux analysis often relies on LC-MS/MS to track the incorporation of stable isotopes (like ¹³C) from labeled substrates into downstream metabolites, providing quantitative data on pathway activity. researchgate.net

Table 4: Key Diagnostic Ions in Tandem MS of ADP-Ribosylated Peptides

| Ion (m/z) | Fragment Origin | Significance | Reference |

| 348 | Cleavage of the APP-ribose pyrophosphate bond | Diagnostic marker for ADP-ribose modification | nih.gov |

| 136 | Adenine (B156593) | Indicates the presence of the adenosine base | nih.gov |

Enzymatic Assays and Biosensors for Detection and Kinetic Studies

Enzymatic assays offer high specificity for detecting and quantifying ADP-glucose by leveraging the enzymes that naturally interact with it. These methods are fundamental for studying enzyme kinetics.

A common approach is to use a coupled enzyme assay. For instance, the ADP produced from an enzymatic reaction can be quantified using a luminescent assay like the ADP-Glo™ Kinase Assay. researchgate.netpromega.com This assay works in two steps: first, the primary reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal proportional to the initial amount of ADP. promega.com Another method couples ADP production to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm. nih.govnih.gov This is achieved using pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase to link ADP concentration to NADH consumption. nih.gov

Radioactive assays provide high sensitivity for kinetic studies. One such assay for ADP-glucose pyrophosphorylase (AGPase) uses [¹⁴C]glucose 1-phosphate as a substrate. The resulting ADP-[¹⁴C]glucose is then converted to [¹⁴C]glycogen using glycogen (B147801) synthase, and the radioactivity of the precipitated glycogen is measured. nih.gov This method offers a higher signal-to-noise ratio compared to other radioactive techniques. nih.gov

Biosensors represent a rapidly advancing frontier for real-time monitoring. Glucose biosensors, which are well-established, typically rely on enzymes like glucose oxidase (GOx) immobilized on an electrode. nih.govyoutube.com The enzymatic reaction produces an electrical signal proportional to the glucose concentration. nih.gov While direct biosensors for ADP-glucose are less common, the principles can be adapted. For example, a capacitive biosensor measures changes in electrical capacitance resulting from the enzymatic reaction at the electrode surface. mdpi.com Fluorogenic cascade reactions have also been implemented in digital assay formats, where the production of ADP by a target enzyme initiates a cascade that generates a fluorescent product, allowing for highly sensitive, single-molecule level detection. researchgate.netacs.org

Table 5: Principles of Enzymatic Assays for ADP/ADP-Glucose Detection

| Assay Principle | Key Enzymes | Detection Method | Application | Reference(s) |

| Luminescence | ADP-Glo™ Reagent, Luciferase | Light production | Quantifying ADP from kinase/ATPase reactions | researchgate.netpromega.com |

| Spectrophotometry (Absorbance) | Pyruvate Kinase, Lactate Dehydrogenase | NADH consumption (↓ A₃₄₀) | Real-time kinetic measurements of ADP production | nih.govnih.gov |

| Radioactivity | Glycogen Synthase | Scintillation counting of [¹⁴C]glycogen | High-sensitivity Kₘ determination for AGPase | nih.gov |

| Fluorogenic Cascade | ADP-dependent Glucokinase, G6PDH, Diaphorase | Resorufin fluorescence | Highly sensitive digital enzyme assays | researchgate.netacs.org |

Isotopic Labeling and Tracer Studies for Metabolic Pathway Elucidation

Isotopic labeling and tracer studies are indispensable methodologies for dissecting the metabolic pathways involving ADP-beta-D-glucoside (ADP-glucose). These techniques allow for the precise tracking of atoms through metabolic networks, providing quantitative insights into reaction rates, pathway contributions, and the subcellular compartmentalization of ADP-glucose synthesis and utilization. Both radioactive and stable isotopes are employed to label precursors or ADP-glucose itself, with the subsequent detection of the label in downstream metabolites enabling the elucidation of its metabolic fate.

Tracer studies have been pivotal in resolving debates about the subcellular location of ADP-glucose synthesis for starch production in plants. A notable approach, while not using isotopes, employed a genetic tracer. Transgenic potato plants were engineered to express an ADP-glucose-cleaving enzyme, adenosine diphosphate sugar pyrophosphatase (ASPP), in either the cytosol or the chloroplasts. nih.gov A significant reduction in both ADP-glucose and starch levels was observed only in plants with cytosolic expression of ASPP, providing strong evidence that in source leaves, the majority of ADP-glucose destined for starch synthesis is produced in the cytosol. nih.gov

More direct tracer studies have utilized labeled ADP-glucose itself. For instance, the transport of ADP-glucose into amyloplasts, the site of starch synthesis in tissues like maize endosperm, has been investigated using externally supplied [¹⁴C]ADP-glucose. nih.gov These experiments demonstrated that ADP-glucose is transported across the amyloplast membrane in a concentration-dependent manner and that this transport is crucial for starch synthesis. nih.gov

The synthesis of isotopically labeled ADP-glucose has been a significant advancement for these studies. One-pot enzymatic synthesis has been successfully used to produce uniformly ¹³C-labeled ADP-glucose (ADP-[¹³CU]-glucose) from ¹³C-glucose. researchgate.net This stable isotope-labeled compound is invaluable for studies using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to follow its metabolic fate with high precision. researchgate.net

Research Findings from Isotopic Tracer Studies

Detailed research using these methodologies has yielded significant quantitative data. Studies on isolated maize endosperm amyloplasts have quantified the kinetics of ADP-glucose transport and its subsequent incorporation into starch.

| Parameter | Value | Condition |

| Maximum rate of [¹⁴C]ADP-glucose-dependent starch synthesis | Reached at 2mM | Exogenously supplied [¹⁴C]ADP-glucose |

| Inhibition of [¹⁴C]ADP-glucose-dependent starch synthesis | Observed with increasing ATP concentrations | Interaction with Glc6P-dependent synthesis pathway |

| This interactive table presents findings from a study on maize endosperm amyloplasts, demonstrating the saturation kinetics of ADP-glucose transport and its interaction with other metabolic pathways. nih.gov |

Furthermore, studies in transgenic potato leaves expressing cytosolic ASPP showed a dramatic impact on metabolite levels, confirming the importance of the cytosolic pathway for ADP-glucose synthesis.

| Metabolite | Change in Cytosolic ASPP-Expressing Plants |

| ADP-glucose | Large reduction |

| Starch | Large reduction |

| Hexose Phosphates | Increased |

| This interactive table summarizes the relative changes in key metabolites in transgenic potato leaves, highlighting the crucial role of cytosolic ADP-glucose in starch biosynthesis. nih.gov |

These advanced analytical techniques, combining isotopic labeling with sophisticated detection methods, continue to be critical in refining our understanding of the regulation and dynamics of ADP-glucose metabolism in various biological systems.

Cellular and Subcellular Localization of Adp Beta D Glucoside

Intracellular Distribution and Compartmentation

The distribution of ADP-linked glucose molecules is highly dependent on the organism and cell type, reflecting their diverse metabolic roles. Compartmentation within specific organelles is a critical strategy cells use to separate anabolic and catabolic pathways.

In plants, the synthesis of ADP-glucose, the building block for starch, is a well-documented example of metabolic compartmentation. In the endosperm of cereals like wheat, the synthesis of ADP-Glc occurs predominantly in the cytoplasm. researchgate.net This cytosolic ADP-Glc is then imported into amyloplasts, the organelles responsible for starch synthesis and storage. researchgate.net This separation allows for independent regulation of cytosolic glycolysis and plastidial starch synthesis.

In mammals, the enzyme ADP-dependent glucokinase (ADPGK), which phosphorylates glucose using ADP, has been shown to be localized in the endoplasmic reticulum (ER) in tissue culture cell lines. nih.gov This localization suggests a role for the ER in a specialized branch of glucose metabolism. The enzyme's structure includes a disulfide bond, which is consistent with its presence in the oxidizing environment of the ER. nih.gov

Fungal cells also exhibit intracellular localization of enzymes involved in glucose metabolism. For instance, a specific beta-glucosidase (BGLII) in the fungus Trichoderma reesei was confirmed to be an intracellular enzyme, found in cell lysates but not in the culture supernatant. nih.gov This indicates that processes involving the hydrolysis of beta-glucosidic linkages can be confined within the cell.

Table 1: Research Findings on Intracellular Localization of Related Enzymes and Metabolites

| Compound/Enzyme | Organism/Cell Type | Subcellular Location | Metabolic Context | Source |

|---|---|---|---|---|

| ADP-glucose (synthesis) | Cereal Endosperm | Cytosol | Precursor for starch synthesis | researchgate.net |

| ADP-glucose (utilization) | Cereal Endosperm | Amyloplast | Starch biosynthesis | researchgate.net |

| ADP-dependent Glucokinase (ADPGK) | Mammalian Cells | Endoplasmic Reticulum (ER) | Glucose phosphorylation | nih.gov |

| Beta-glucosidase (BGLII) | Trichoderma reesei (fungus) | Intracellular (Cytosol/Vesicles) | Cellulose degradation | nih.gov |

Dynamic Changes in Cellular Levels Under Different Physiological Conditions

The cellular levels and flux of ADP-linked sugars and their related metabolites are not static but change in response to various physiological and pathological conditions. These dynamics are often regulated by altering the expression or activity of key metabolic enzymes and transporters.

In humans, altered expression of ADP-dependent glucokinase (ADPGK) has been linked to several conditions. A proteomics study of fetal membranes found significantly higher levels of ADPGK in the preterm delivery group compared to the term group. nih.gov This suggests that an imbalance in glycolytic pathways involving ADPGK could impact energy synthesis and contribute to premature birth. nih.gov Furthermore, in certain cancers like Burkitt's lymphoma, ADPGK is utilized as a glucose sensor. nih.gov Knocking out the ADPGK gene in these cancer cells impairs their energy metabolism and reduces tumor aggressiveness, indicating the enzyme's crucial role under conditions of high energy demand. nih.gov

Hormonal regulation also plays a key role. Insulin (B600854), for example, is a primary regulator of glucose uptake in adipocytes and muscle cells. Treatment of adipocyte plasma membranes with insulin stimulates D-glucose transport activity. nih.gov This effect is correlated with an increase in membrane fluidity, suggesting that insulin may modulate the activity of glucose transporters by altering the physical properties of the cell membrane. nih.gov This upstream regulation of glucose availability would, in turn, affect the downstream synthesis and concentration of metabolites like ADP-glucose.

Table 3: Conditions Associated with Dynamic Changes in Related Metabolic Pathways

| Physiological/Pathological Condition | Observed Change | Metabolic Implication | Source |

|---|---|---|---|

| Preterm Birth | Increased levels of ADPGK in fetal membranes | Potential imbalance in glycolysis and energy synthesis | nih.gov |

| Burkitt's Lymphoma | ADPGK acts as a glucose sensor; knockout reduces tumor aggressiveness | High reliance on ADPGK-mediated glycolysis for energy | nih.gov |

| Insulin Stimulation (Adipocytes) | Increased D-glucose transport activity | Enhanced glucose uptake for energy storage or metabolism | nih.gov |

| Obesity | Mutations in the ADPGK gene can influence body mass index (BMI) | Potential role of ADPGK in systemic carbohydrate metabolism | nih.gov |

Future Research Directions and Translational Perspectives

Elucidation of Novel Biosynthetic and Metabolic Pathways

The biosynthetic and metabolic pathways for ADP-beta-D-glucoside are unknown, a stark contrast to its well-studied alpha-anomer, which is synthesized by enzymes like ADP-glucose pyrophosphorylase (AGP) and sucrose (B13894) synthase (SuSy). ebi.ac.ukoup.com Future research must focus on identifying the enzymatic machinery responsible for its creation and degradation.

Potential Biosynthetic Routes:

Novel Stereospecific Synthase: A primary research goal is the search for a novel nucleotidyltransferase that specifically catalyzes the formation of the β-glycosidic linkage between glucose-1-phosphate and AMP (from ATP). This would represent a new class of enzyme distinct from the known AGPases that produce the alpha anomer.

Epimerization: An alternative hypothesis is the existence of an epimerase capable of converting the more abundant ADP-alpha-D-glucose into ADP-beta-D-glucoside. The discovery of such an enzyme would imply a direct link between the metabolic pools of the two anomers. Broad classes of nucleotide sugar interconversion enzymes are known to perform such modifications. acs.orgmolecularcloud.org

Potential Metabolic Fates:

Glycosyltransferase Substrate: ADP-beta-D-glucoside may serve as a donor substrate for a new, uncharacterized class of glycosyltransferases that specifically form β-glucosidic linkages in glycoconjugates.

Hydrolysis: The compound could be a substrate for β-glucosidases (BGLs), which are enzymes that hydrolyze terminal β-1,4-glycosidic bonds to release glucose. nih.govcreative-enzymes.com This would represent a catabolic pathway for the molecule.

Signaling: Extracellular ATP and its degradation product ADP are known to function as signaling molecules through purinergic P2 receptors. nih.gov If exported from the cell, ADP-beta-D-glucoside or its metabolites could potentially play a role in extracellular signaling, although this remains highly speculative.

Discovery of Uncharacterized Enzymes and Transporters Specific to ADP Beta-D-Glucoside

Identifying the proteins that interact with ADP-beta-D-glucoside is paramount to understanding its function. This involves a targeted search for the enzymes that synthesize and metabolize it, as well as the transporters that move it across cellular membranes.

Discovery of Novel Enzymes:

Genomic and Functional Screening: A promising strategy involves genome mining for uncharacterized genes with homology to known glycosyltransferases, epimerases, or nucleotidyltransferases. nih.gov The protein products of these candidate genes can then be expressed and screened for activity using ADP-beta-D-glucoside or its precursors as substrates. High-throughput screening methods, such as those using carbohydrate arrays analyzed by mass spectrometry, could greatly accelerate this discovery process. nih.gov

Targeting β-Glucosidases: Known β-glucosidases could be tested for hydrolytic activity against ADP-beta-D-glucoside to identify potential catabolic enzymes. creative-enzymes.com

Identification of Specific Transporters:

Candidate Transporter Families: Currently, no transporter has been identified for ADP-beta-D-glucoside. Research could begin by investigating known transporter families. The mitochondrial ADP/ATP carrier (AAC), which transports the parent nucleotide across the inner mitochondrial membrane, is a potential, albeit indirect, candidate for interaction studies. nih.govthno.org More broadly, members of the Solute Carrier (SLC) and ATP-Binding Cassette (ABC) transporter superfamilies are responsible for moving a vast array of substrates and are logical targets for investigation. westminster.ac.uk

Localization Studies: Determining the subcellular localization of ADP-beta-D-glucoside will be crucial in narrowing the search for its transporters. If found in the cytoplasm, transporters in the plasma membrane or organellar membranes would be of interest.

Development of Chemical Probes and Analogs for Functional Studies

In the absence of known biological pathways, chemical biology provides essential tools for discovery. nih.govrsc.org The design and synthesis of specialized chemical probes and analogs of ADP-beta-D-glucoside are critical for identifying its binding partners and dissecting its function.

Chemical Probes for Target Identification:

Activity-Based Probes (ABPs): ABPs can be designed to form a covalent bond with the active site of enzymes that bind ADP-beta-D-glucoside. These probes typically include a reactive group and a reporter tag (e.g., biotin (B1667282) for purification or a fluorophore for imaging). researchgate.netuva.nl Such tools would be invaluable for isolating and identifying synthases or hydrolases from cell lysates.

Photocrosslinking Probes: To capture more transient or lower-affinity interactions with binding proteins or transporters, probes containing a photo-activatable crosslinking group (e.g., diazirine) can be synthesized. nih.gov Upon UV irradiation, these probes covalently link to any nearby protein, allowing for their subsequent identification.

Analogs for Mechanistic Studies:

Non-hydrolyzable Analogs: Replacing the glycosidic oxygen with a methylene (B1212753) group (a C-glycoside) or a sulfur atom (a thioglycoside) would create an analog that can bind to enzymes but cannot be hydrolyzed. researchgate.net These are powerful tools for structural biology (e.g., X-ray crystallography) to trap the enzyme-substrate complex.

Modified Analogs: Synthesizing a library of analogs with modifications to the glucose, ribose, or adenine (B156593) moieties can be used to probe the structural requirements for protein binding. nih.gov For example, fluorinated carbohydrate analogs are often used in molecular recognition studies. rsc.org This approach can define the specificity of any discovered enzymes or binding proteins.

Integration of this compound Research with Systems Biology Approaches

A systems biology approach, which integrates large-scale datasets, offers a powerful, unbiased method to generate hypotheses about the role of a novel metabolite. molecularcloud.org By combining metabolomics, proteomics, and genomics, researchers can place ADP-beta-D-glucoside within the broader context of cellular networks.

A Systems-Level Strategy:

Metabolomic Detection: The first step is to use advanced, high-resolution mass spectrometry to definitively detect and quantify ADP-beta-D-glucoside in different biological samples (e.g., cell types, tissues, or organisms) under various physiological or pathological conditions.

Multi-Omics Correlation: The abundance profile of ADP-beta-D-glucoside would then be correlated with global transcriptomic (RNA-seq) and proteomic (mass spectrometry) data from the same samples. Genes and proteins whose expression levels strongly correlate with the concentration of ADP-beta-D-glucoside are prime candidates for being functionally related to it. preprints.org

Network Analysis: These candidate genes and proteins can be mapped onto existing metabolic and protein-protein interaction networks. This analysis can reveal potential novel pathways or connections to established biological processes, generating testable hypotheses about the molecule's function.

Functional Genomics: Candidate genes identified through correlation and network analysis can be functionally validated using targeted genetic techniques like CRISPR/Cas9. Systematically knocking out or overexpressing these genes and measuring the subsequent effect on ADP-beta-D-glucoside levels can confirm their role in its metabolism.

By pursuing these integrated research directions, the scientific community can move ADP-beta-D-glucoside from an obscure chemical entity to a fully characterized component of cellular metabolism.

Q & A

Q. What are the primary pharmacological activities of beta-D-glucoside derivatives like ADP beta-D-glucoside, and how are these activities methodologically assessed?

Beta-D-glucoside derivatives exhibit diverse pharmacological activities, including antioxidant, anti-inflammatory, and metabolic regulatory effects. For example, acteoside (a phenylpropanoid beta-D-glucoside) demonstrates antioxidant and anti-inflammatory properties through in vitro assays such as DPPH radical scavenging and inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage models . In metabolic studies, mangiferin (a beta-D-glucoside) mitigates insulin resistance in rodent models by suppressing ERK signaling and enhancing PPARγ DNA binding, assessed via Western blotting and electrophoretic mobility shift assays (EMSAs) . Methodological approaches include:

- In vitro assays : Cell-based models (e.g., RAW 264.7 macrophages) for cytokine profiling.

- In vivo models : Streptozotocin-induced diabetic rats for glucose tolerance tests and tissue-specific gene expression analysis.

- Structural-activity relationships : Comparing glycosidic linkage configurations (e.g., alpha vs. beta) to assess bioactivity differences .

Q. How are beta-D-glucoside derivatives synthesized and characterized in laboratory settings?

Synthesis often involves enzymatic glycosylation or chemical coupling. For instance, UDP-D-xylose:beta-D-glucoside alpha-1,3-D-xylosyltransferase catalyzes the transfer of xylose to beta-D-glucoside substrates, a reaction monitored via HPLC or mass spectrometry (MS) . Characterization steps include:

- Structural elucidation : NMR (¹H, ¹³C, 2D-COSY) to confirm glycosidic linkages and anomeric configurations. For example, beta-D-glucoside validation requires observing characteristic chemical shifts for the glucopyranosyl moiety (e.g., δ 4.8–5.2 ppm for the anomeric proton) .

- Purity assessment : High-performance liquid chromatography (HPLC) with UV/Vis or MS detection .

Advanced Research Questions

Q. What experimental designs are optimal for studying beta-D-glucoside derivatives as non-metabolizable glucose analogs in transport assays?

Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside, a non-metabolizable glucose analog, is used to study glucose transporter (GLUT) activity without interference from metabolic pathways. Key methodologies include:

- Competitive uptake assays : Radiolabeled (e.g., ³H-glucose) or fluorescently tagged analogs compete with the test compound in cell lines (e.g., Caco-2 intestinal cells).

- Kinetic analysis : Michaelis-Menten kinetics to determine transporter affinity (Km) and maximum velocity (Vmax) .

- Inhibitor studies : Using phloretin or cytochalasin B to distinguish GLUT isoform-specific transport .

Q. How can researchers resolve contradictions in structural data (e.g., glycosidic linkage configuration) when characterizing novel beta-D-glucoside derivatives?

Discrepancies in linkage assignments (e.g., alpha-1,3 vs. beta-1,4) arise due to overlapping NMR signals or MS fragmentation ambiguities. Resolution strategies include:

- Multi-dimensional NMR : NOESY or ROESY to confirm spatial proximity between glycosyl protons.

- Enzymatic hydrolysis : Treatment with glycosidase enzymes (e.g., beta-glucosidase) to cleave specific linkages, followed by LC-MS analysis of hydrolysis products .

- Comparative analysis : Cross-referencing with published data for structurally similar compounds (e.g., podorhizol beta-D-glucoside ).

Q. What advanced multi-omics approaches can elucidate the role of beta-D-glucoside derivatives in plant-pathogen interactions?

Non-targeted metabolomics and transcriptomics are critical for identifying beta-D-glucoside-mediated defense mechanisms. For example:

- Metabolomics : LC-QTOF-MS to detect antifungal metabolites like aurantio-obtusin beta-D-glucoside in resistant plant varieties .

- Transcriptomics : RNA-seq to profile upregulated defense genes (e.g., PR proteins) in response to beta-D-glucoside treatment .

- Integration with cheminformatics : Mapping metabolites to pathways using KEGG or PubChem databases .

Methodological Considerations

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.